N-[amino(imino)methyl]pyrrolidine-1-carboximidamide
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Overview
Description
N-[amino(imino)methyl]pyrrolidine-1-carboximidamide is an organic compound with the molecular formula C6H13N5 and a molecular weight of 155.2 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and a carboximidamide group. It has various applications in different fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[amino(imino)methyl]pyrrolidine-1-carboximidamide typically involves the reaction of pyrrolidine with cyanamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[amino(imino)methyl]pyrrolidine-1-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted derivatives with different functional groups .
Scientific Research Applications
N-[amino(imino)methyl]pyrrolidine-1-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[amino(imino)methyl]pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[amino(imino)methyl]pyrrolidine-1-carboximidamide include:
- N-[imino(1-pyrrolidinyl)methyl]guanidine
- N-(diaminomethylene)pyrrolidine-1-carboximidamide
Uniqueness
This compound is unique due to its specific structure and the presence of both a pyrrolidine ring and a carboximidamide group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
553-83-3 |
---|---|
Molecular Formula |
C6H13N5 |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
N'-carbamimidoylpyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C6H13N5/c7-5(8)10-6(9)11-3-1-2-4-11/h1-4H2,(H5,7,8,9,10) |
InChI Key |
TUOOWPGKBKCOHX-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(C1)/C(=N/C(=N)N)/N |
SMILES |
C1CCN(C1)C(=N)N=C(N)N |
Canonical SMILES |
C1CCN(C1)C(=NC(=N)N)N |
Origin of Product |
United States |
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